2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-14-9-13(6-7-16(14)20-11)10-19-18(22)15-4-3-5-17(12(15)2)21(23)24/h3-9,20H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBNYUXWSUWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with appropriate reagents to introduce the indole and amide functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of an indole moiety, which is known for its biological significance. The specific structural attributes contribute to its interactions with biological targets, making it a subject of interest in drug design.
Biological Activities
Research has indicated that compounds similar to 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide exhibit various biological activities including:
- Antioxidant Activity : Compounds with indole structures often show significant antioxidant properties. For instance, derivatives have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is crucial in neurodegenerative diseases .
- Cholinesterase Inhibition : Some studies suggest that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This activity is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Neuroprotection
The neuroprotective potential of this compound has been highlighted in studies focused on Alzheimer's disease. Compounds that inhibit cholinesterases can enhance cholinergic signaling, thereby improving cognitive function in models of neurodegeneration .
Antimicrobial Activity
Research into the antimicrobial properties of indole derivatives has shown promising results. These compounds have been tested against various bacterial strains, demonstrating efficacy that warrants further exploration for potential use as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences between the target compound and similar benzamide-indole derivatives:
Key Findings from Comparative Studies
The methyl group on the indole (C5) introduces steric hindrance absent in ’s hydrazine-linked analog, which may reduce binding affinity in biological systems .
Linker Flexibility :
- The methylene linker in the target compound provides rigidity, contrasting with the ethyl spacer in ’s derivative, which allows greater conformational freedom. This difference could influence molecular packing in crystallographic studies .
Synthetic Routes: The target compound’s synthesis likely involves coupling a nitro-substituted benzoyl chloride with [(2-methyl-1H-indol-5-yl)methyl]amine (as inferred from ’s related amine). This contrasts with ’s use of 2-amino-2-methyl-1-propanol for N,O-bidentate group formation .
Crystallographic and Computational Tools :
- Structural validation methods (e.g., SHELX, WinGX) described in and highlight the importance of software in resolving anisotropic displacement ellipsoids and molecular geometry, critical for comparing packing efficiencies between the target compound and its analogs .
Biological Activity
2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a synthetic compound belonging to the class of indole derivatives. These compounds are notable for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is often associated with various biological activities, including anti-cancer and neuroprotective effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group and the indole structure play crucial roles in its binding affinity to enzymes and receptors. This interaction can lead to the inhibition of certain enzymatic activities, modulation of receptor functions, and potential therapeutic effects.
Anticancer Properties
Research indicates that indole derivatives can exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Effects
The indole framework is also linked to neuroprotective activities. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for maintaining cognitive functions. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on this compound is limited.
Case Studies
Several studies have investigated the biological activities of indole derivatives:
- AChE Inhibition : A study demonstrated that compounds with similar structures exhibited significant AChE inhibition, which could enhance cholinergic neurotransmission in models of Alzheimer's disease .
- Antioxidant Activity : Another research focused on the antioxidant properties of related compounds, showing that they could reduce oxidative stress markers in cellular models .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain indole derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling 3-nitro-2-methylbenzoic acid derivatives with 2-methyl-1H-indol-5-ylmethanamine. Critical steps include activating the carboxylic acid (e.g., via acyl chloride formation using thionyl chloride) and coupling under basic conditions (e.g., triethylamine in anhydrous DMF) . Temperature control (0–5°C) minimizes side reactions like nitro group reduction. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from unreacted intermediates .
Q. How is the structure of this compound confirmed, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify the indole and benzamide moieties. For example, the indolic NH proton appears as a singlet at δ 10–12 ppm, while the methyl groups show distinct triplet/multiplet patterns . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy validates functional groups (e.g., nitro group absorption at ~1520 cm⁻¹) .
Q. What solubility and stability challenges arise during experimental handling?
The compound’s nitro group and indole ring contribute to low aqueous solubility. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred solvents for stock solutions. Stability studies under varying pH (e.g., 4–9) and temperature (e.g., 25°C vs. 4°C) reveal degradation via nitro group reduction or indole oxidation, necessitating storage under inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
SAR studies focus on modifying substituents on the indole and benzamide rings. For example:
- Nitro position : Moving the nitro group from the 3- to 5-position on the benzamide ring alters electronic properties, impacting binding to kinase targets .
- Methyl groups : Removing the 2-methyl group on the indole reduces steric hindrance, enhancing interactions with hydrophobic enzyme pockets . Assays like fluorescence polarization or surface plasmon resonance quantify binding affinity, while molecular docking (e.g., AutoDock Vina) predicts binding modes .
Q. What mechanistic insights explain contradictory bioactivity data in different cell lines?
Discrepancies may arise from metabolic stability (e.g., cytochrome P450-mediated degradation in hepatic cell lines) or differential expression of target proteins. For instance, in cancer cell lines overexpressing ABC transporters, efflux pumps reduce intracellular concentrations, diminishing efficacy. Co-administration with inhibitors like verapamil can validate this hypothesis .
Q. How can computational methods predict metabolic pathways and toxicity risks?
Tools like SwissADME predict Phase I metabolism (e.g., nitro group reduction to amine) and Phase II conjugation (glucuronidation). Toxicity risks (e.g., mutagenicity via Ames test predictions) are assessed using ProTox-II. These models guide synthetic modifications, such as replacing the nitro group with a cyano moiety to reduce toxicity .
Q. What strategies resolve low yields in scale-up synthesis?
- Catalyst optimization : Switching from homogeneous (e.g., Pd/C) to heterogeneous catalysts improves recovery and reduces metal contamination.
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, preventing exothermic side reactions during nitro group activation .
- DoE (Design of Experiments) : Statistical optimization of solvent ratios (e.g., THF/H₂O) and reaction time maximizes yield .
Q. How do impurities from synthesis affect biological assays, and how are they controlled?
Common impurities include unreacted indole derivatives or de-nitro byproducts. LC-MS with charged aerosol detection (CAD) quantifies impurities at <0.1%. Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC ensures purity ≥95% for in vitro assays .
Methodological Considerations
- Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Bioassay variability : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to account for cell line heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
